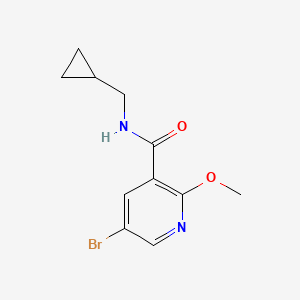

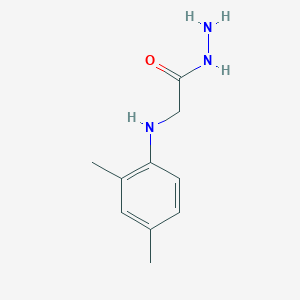

![molecular formula C20H32B2O4 B2589930 Bis[(+)-pinanediolato]diboron CAS No. 230299-17-9](/img/structure/B2589930.png)

Bis[(+)-pinanediolato]diboron

Übersicht

Beschreibung

Bis[(+)-pinanediolato]diboron, also known as Bis(pinacolato)diboron, is a commonly used diborane reagent in organic synthesis due to its high stability in air and moisture . It is used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis .

Synthesis Analysis

This compound can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . The synthesis involves a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source . The process yields this compound as colorless plates .Molecular Structure Analysis

The molecular formula of this compound is C12H24B2O4 . It is used as a substrate in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It also participates in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 222.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 67.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Bis(pinanediolato)diboron (B2pnd2) plays a pivotal role in the field of catalysis and organic synthesis. It serves as a crucial nucleophile, notably in the stereospecific synthesis of α-aminoboronic esters, catalyzed by N-heterocyclic carbene (NHC) and Cu(I) chloride. These pinanediol-protected α-aminoboronic esters exhibit markedly enhanced stability compared to their pinacol counterparts (Chen et al., 2014). Furthermore, nanoporous gold has been identified to possess a novel catalytic property, efficiently activating bis(pinacolato)diboron for direct diboration of alkynes in a heterogeneous process, demonstrating the versatility and utility of B2pnd2 in catalytic applications (Chen et al., 2013).

Material Science and Polymerization

In material science and polymerization, bis(pinanediolato)diboron is used to directly polymerize symmetric, bisbromo, thiophene-based monomers via Suzuki homo-polymerization. This approach forms co-polymers in fewer steps compared to traditional methods and results in high-quality, uniform polymers with narrow distributions of end-groups. The use of B2pnd2 in this context demonstrates its significance in enhancing the quality and precision of polymer production (Brouwer et al., 2011).

Organic Chemistry and Synthesis

Bis(pinanediolato)diboron is pivotal in the synthesis of various organic compounds. Its reactivity and stability under different conditions enable the formation of complex molecules. For example, it plays a key role in the synthesis of pinacol arylboronates through cross-coupling reactions, illustrating its critical role in the formation of valuable compounds in organic chemistry (Ishiyama et al., 2001).

Chemistry of Diboron Compounds

The chemistry of diboron compounds, including B2pnd2, is rich and varied. Detailed studies report the structures of widely employed diboron compounds, their reactivity with NHCs, and insights into B-B bond and C-N bond activation. These findings are crucial for understanding the chemistry of diboron reagents and their interactions with NHCs, highlighting the significance of B2pnd2 in exploring new chemical reactions and pathways (Eck et al., 2017).

Wirkmechanismus

Target of Action

Bis[(+)-pinanediolato]diboron primarily targets alkyl electrophiles and aryl/vinyl halides in organic synthesis . It acts as a non-metallic reductant that enables the reductive cross-coupling of these electrophiles to afford C(sp3)–C(sp2) bond-forming products .

Mode of Action

The interaction of this compound with its targets involves a series of steps. The process begins with the reduction of Ni(II) to Ni(0) mediated by this compound . This is followed by a radical-chain process that intercepts an alkyl Ni(0) to give alkyl–Ni(I). Subsequently, the oxidative addition of ArX occurs to give a key alkyl–Ni(III)–Ar intermediate prior to the ejection of the product .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of C(sp3)–C(sp2) bonds . It enables the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides, leading to the formation of these bonds . This process is part of the broader field of cross-electrophile coupling in organic synthesis .

Pharmacokinetics

Its high stability in air and moisture suggests that it may have good stability and potentially favorable distribution properties in a hypothetical biological setting.

Result of Action

The result of this compound’s action is the formation of C(sp3)–C(sp2) bond-forming products . These products are derived from the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides . This process enables the synthesis of boronates, which are stable towards air and can be used in various transformations, such as the construction of CC bonds and CB bonds .

Action Environment

This compound is noted for its high stability in air and moisture , suggesting that it can maintain its efficacy and stability in various environmental conditions. Its use is also highlighted as being economically and environmentally friendly

Zukünftige Richtungen

Bis[(+)-pinanediolato]diboron has been used in a facile semi-hydrogenation of alkynes to cis-alkenes in an efficient way with cuprous bromide/tributylphosphine as the catalyst and bis(pinacolato)diboron/methanol as the hydrogen donor . This method features convenient and facile reaction conditions, wide substrate scope, high yields, and high stereoselectivity .

Biochemische Analyse

Biochemical Properties

Bis[(+)-pinanediolato]diboron is a biochemical reagent that plays a significant role in various biochemical reactions . It is used as a boratization reagent in organic synthesis . The B-B bond in this compound adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes .

Cellular Effects

It is known that boron compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. The B-B bond in this compound adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes . These reactions proceed via boryl complexes .

Temporal Effects in Laboratory Settings

It is known that this compound is not moisture-sensitive and can be handled in air .

Metabolic Pathways

It is known that boron compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that boron compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that boron compounds can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(1R,2S,6R,8R)-2,9,9-trimethyl-4-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15-,16-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEZFUGEQURPEN-VGDIZKAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)B4O[C@@H]5C[C@H]6C[C@@H]([C@@]5(O4)C)C6(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230299-05-5, 230299-17-9 | |

| Record name | (+)-Bis(pinanediolato)diboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 230299-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

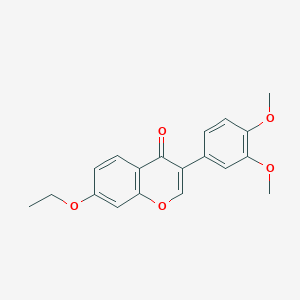

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)

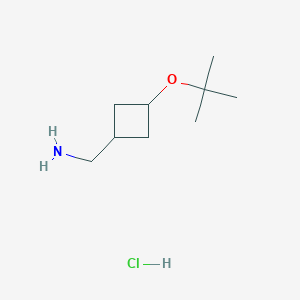

amine](/img/structure/B2589863.png)

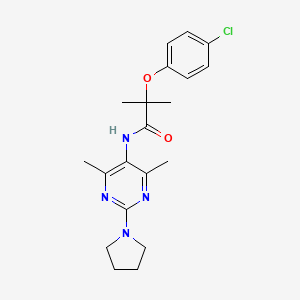

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)